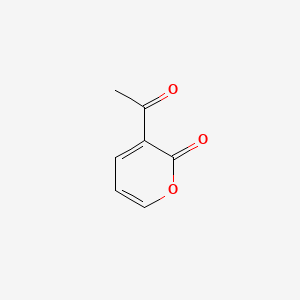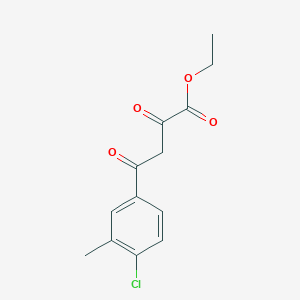
Acetylpyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylpyran-2-one is a heterocyclic compound that belongs to the pyran family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group at the second position. This compound is known for its diverse chemical reactivity and is used as a building block in various synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylpyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate alkanones with N,N-dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid in the presence of a large excess of acetic anhydride . Another method includes the use of metal-free and transition metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. These methods focus on maximizing yield and minimizing reaction times and costs. The use of green chemistry principles, such as employing reusable catalysts and environmentally friendly solvents, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Acetylpyran-2-one has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism by which acetylpyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to acetylpyran-2-one include:
2-Acetyl-1-pyrroline: Known for its aroma and flavor properties.
6-Acetyl-2,3,4,5-tetrahydropyridine: Another compound with similar structural features and aroma characteristics.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form numerous derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-acetylpyran-2-one |
InChI |
InChI=1S/C7H6O3/c1-5(8)6-3-2-4-10-7(6)9/h2-4H,1H3 |
InChI Key |
GHDWIOYZXHAFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















